1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
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Description
1-[4-(Propan-2-yl)phenyl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity Prediction
- A study by Kharchenko et al. (2008) describes the one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids leading to the formation of novel 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one bicyclic systems. These structures have been confirmed by various spectroscopic methods and liquid chromato-mass spectrometry. The paper also discusses the prediction of biological activity for these synthesized compounds (Kharchenko, Detistov, & Orlov, 2008).
Antitumor Activity
- Maftei et al. (2013) synthesized novel bioactive 1,2,4-oxadiazole natural product analogs, which were tested for antitumor activity against a panel of 11 cell lines in vitro. One compound exhibited potent antitumor activity with a mean IC50 value of approximately 9.4 µM (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).
Antimicrobial Activities
- Bayrak et al. (2009) synthesized new 1,2,4-triazoles from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study revealed that the newly synthesized compounds showed good or moderate antimicrobial activity (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Apoptosis Induction and Anticancer Potential
- Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, through high-throughput screening. This compound showed activity against several breast and colorectal cancer cell lines and was identified as a potential anticancer agent (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).
Antibacterial Activity and Anti-tubercular Efficacy
- A study by Raval et al. (2014) on the synthesis of oxoethylthio-1,3,4-oxadiazole derivatives and their in vitro antibacterial activity found that some synthesized compounds exhibited significant efficacy against Mycobacterium tuberculosis (Raval, Akhaja, Jaspara, Myangar, & Patel, 2014).
Thermally Stable Polyimides and Poly(amide-imide) Synthesis
- Mansoori et al. (2012) synthesized new, thermally stable polyimides and a poly(amide-imide) containing a 1,3,4-oxadiazole-2-pyridyl pendant group. These polymers were characterized for their solubility and thermal behavior, indicating potential applications in various industrial fields (Mansoori, Atghia, Sanaei, Zamanloo, Imanzadeh, & Eskandari, 2012).
Organic Light-Emitting Diodes (OLEDs) Application
- Wang et al. (2001) focused on the synthesis and structure of a new bis(1,3,4-oxadiazole) system for use in Organic Light-Emitting Diodes (OLEDs). The study indicated that the synthesized compounds significantly improved the efficiency of the LED devices (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).
Novel Compounds for Antitumor Activity
- Another study by Maftei et al. (2016) involved the synthesis and investigation of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives for antitumor activity. The in vitro anti-cancer activity of these compounds was assessed, revealing promising results (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-13(2)14-3-5-17(6-4-14)24-12-16(11-18(24)25)20-22-19(23-26-20)15-7-9-21-10-8-15/h3-10,13,16H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVYUDUQGINDRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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